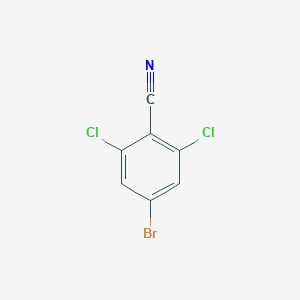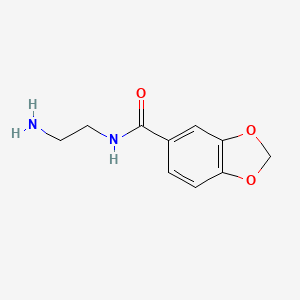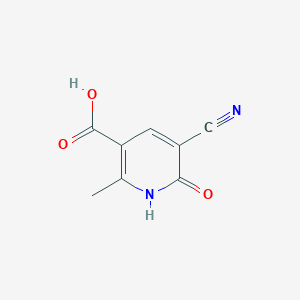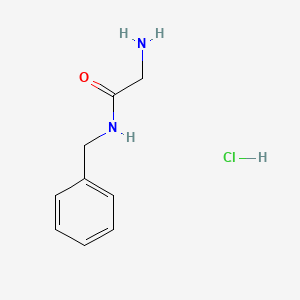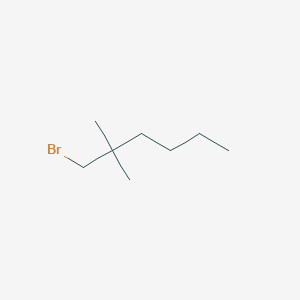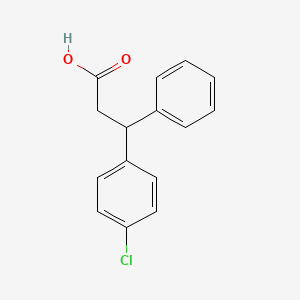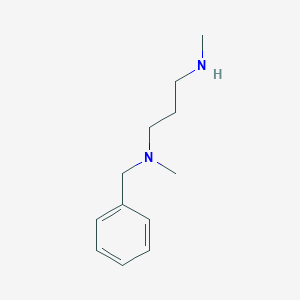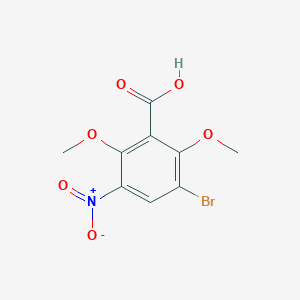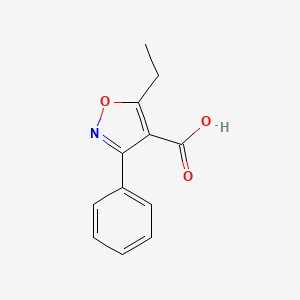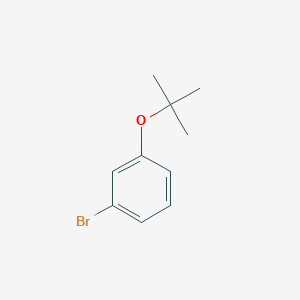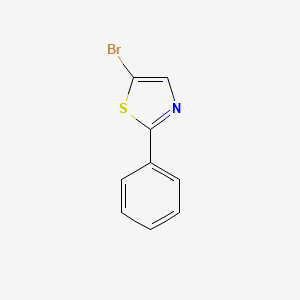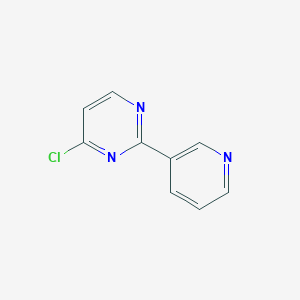
4-Chloro-2-(pyridin-3-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the functionalization of dichloropyrimidine precursors. For instance, an efficient synthetic route to 4-aryl-5-pyrimidinylimidazoles starts from 2,4-dichloropyrimidine, utilizing a regioselective Sonogashira coupling followed by nucleophilic substitution to yield pyrimidinylalkyne derivatives, which are then oxidized to form the desired imidazoles . Similarly, 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines are prepared through a double cross-coupling reaction between 2,4-dichloro-6-methylpyrimidine and 2-(tributylstannyl)pyridine, followed by aldol condensation . These methods highlight the versatility of pyrimidine derivatives in organic synthesis.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized using spectroscopic techniques such as FT-IR and FT-Raman. For example, the vibrational spectral analysis of a chemotherapeutic pyrimidine derivative was carried out using these techniques, and the equilibrium geometry and vibrational wave numbers were computed using density functional theory . The molecular structure is crucial for understanding the reactivity and interaction of these compounds with biological targets.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, which are essential for their application in drug design. The synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, an intermediate for anticancer drugs, involves nucleophilic substitution and coupling reactions . The reactivity of these compounds is influenced by their molecular structure, which can be modified to enhance their biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The study of these properties is essential for the development of new pharmaceuticals. For instance, the optical properties of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines were investigated, revealing solvatochromic behavior and the potential for use as pH sensors . Additionally, the interaction of a pyrimidine derivative with DNA was studied, suggesting a groove mode of binding via hydrogen bonds .
Applications De Recherche Scientifique
OLED Applications
4-Chloro-2-(pyridin-3-yl)pyrimidine has been utilized in synthesizing new classes of heteroleptic Ir(III) metal complexes for organic light-emitting diodes (OLEDs). These compounds have been used as dopants in OLEDs, demonstrating high performance in sky-blue- and white-emitting OLEDs with impressive quantum efficiencies and luminance efficiencies (Chang et al., 2013).
Non-Covalent Interaction Studies
Research involving 4-Chloro-2-(pyridin-3-yl)pyrimidine has also focused on understanding non-covalent interactions in chemical structures. These studies involve synthesizing compounds and analyzing them through techniques like FT-IR, FT-Raman, NMR, and X-ray diffraction, contributing to a deeper understanding of intramolecular interactions (Zhang et al., 2018).
Synthesis of Anticancer Drug Intermediates
This compound is an important intermediate in the synthesis of small molecule anticancer drugs. Research has been conducted to develop efficient synthesis methods for such intermediates, optimizing yields and confirming structures through NMR and MS spectrum analyses (Kou & Yang, 2022).
Development of Scalable Synthesis Methods
Efforts have been made to develop practical and scalable synthesis methods for 4-Chloro-2-(pyridin-3-yl)pyrimidine. Such developments are crucial for its application in pharmaceuticals, particularly in the synthesis of selective inhibitors (Pérez-Balado et al., 2007).
Antimicrobial Activity
Some studies have explored the antimicrobial activity of compounds synthesized from 4-Chloro-2-(pyridin-3-yl)pyrimidine. These compounds have been evaluated for their antibacterial and antifungal properties, contributing to potential applications in medicine (Mallikarjunaswamy et al., 2013).
Nonlinear Optical Properties
The pyrimidine ring, a key part of 4-Chloro-2-(pyridin-3-yl)pyrimidine, has applications in nonlinear optics (NLO). Research in this area includes structural analysis and exploring NLO properties, highlighting its potential in optoelectronic applications (Hussain et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-2-pyridin-3-ylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-8-3-5-12-9(13-8)7-2-1-4-11-6-7/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTPNLHGLRPHBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20544532 |
Source


|
| Record name | 4-Chloro-2-(pyridin-3-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(pyridin-3-yl)pyrimidine | |
CAS RN |
97603-39-9 |
Source


|
| Record name | 4-Chloro-2-(pyridin-3-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

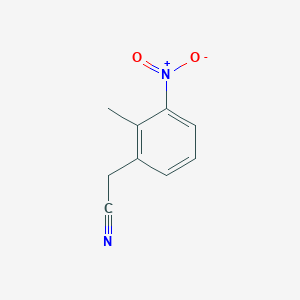
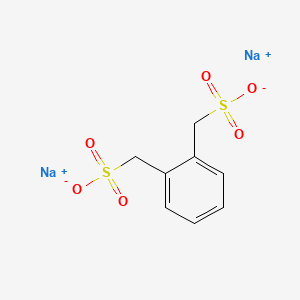
![2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone](/img/structure/B1282821.png)
